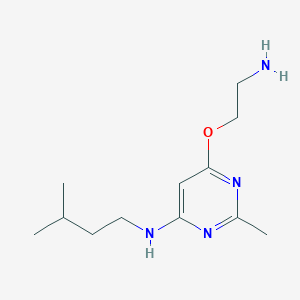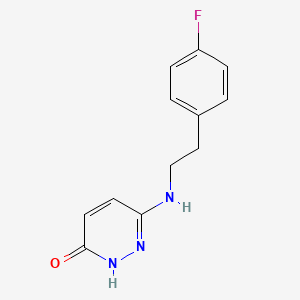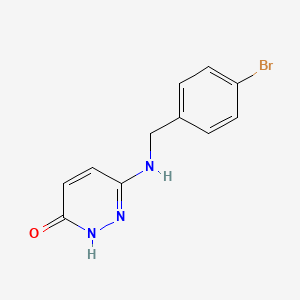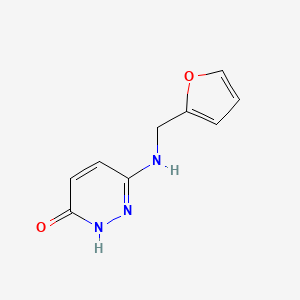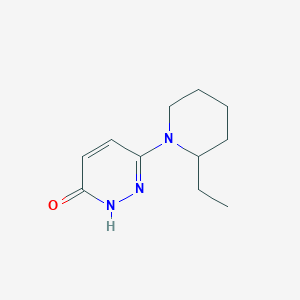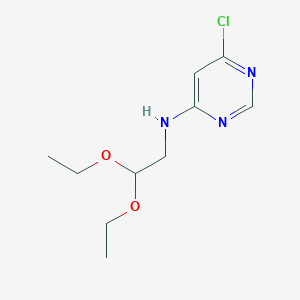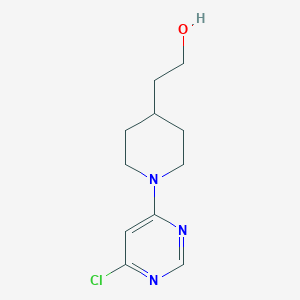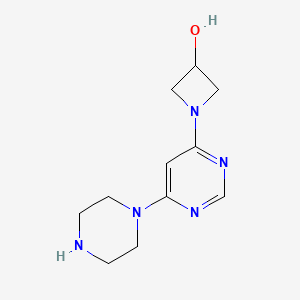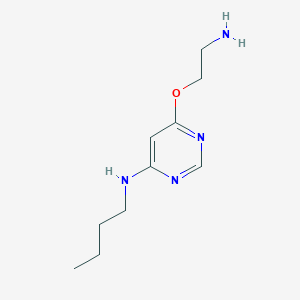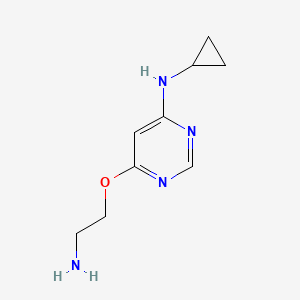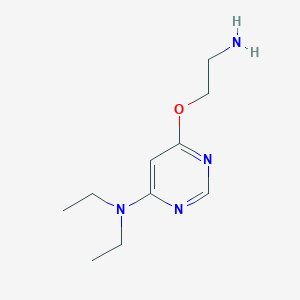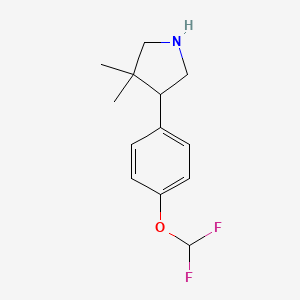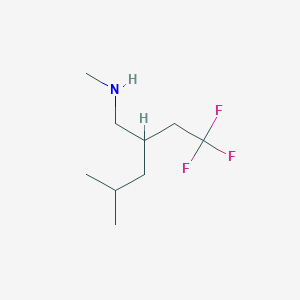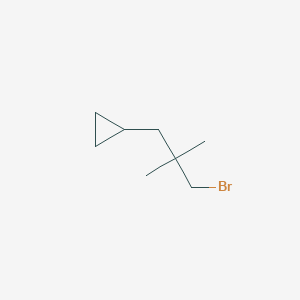
(3-Bromo-2,2-dimethylpropyl)cyclopropane
Overview
Description
“(3-Bromo-2,2-dimethylpropyl)cyclopropane” is a cyclopropane derivative with a bromine atom and a 2,2-dimethylpropyl group attached . Its molecular formula is C8H15Br .
Molecular Structure Analysis
The compound contains a three-membered cyclopropane ring, which is known for its ring strain and reactivity. The bromine atom and the 2,2-dimethylpropyl group are likely to influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “(3-Bromo-2,2-dimethylpropyl)cyclopropane”, properties such as boiling point, melting point, and solubility would be influenced by factors like the size of the molecule, the presence of the bromine atom, and the cyclopropane ring .Scientific Research Applications
Cyclopropane Derivatives Synthesis
Cyclopropane derivatives are synthesized through a variety of reactions, demonstrating the chemical versatility of compounds like (3-Bromo-2,2-dimethylpropyl)cyclopropane. In one study, the base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, including compounds structurally related to (3-Bromo-2,2-dimethylpropyl)cyclopropane, were used to efficiently synthesize methylenecyclopropane-1,1-dicarboxylates and polysubstituted furans (Xu, Huang, & Zhong, 2006). Additionally, an enantioselective cyclopropanation to spirocyclopropanes was achieved through the reaction of arylidene-1,3-indandiones and dimethyl bromomalonate, showcasing the use of similar compounds in precise, asymmetric synthesis (Russo, Meninno, Tedesco, & Lattanzi, 2011).
Nucleophilic Substitution and Cyclopropane Formation
Nucleophilic substitution reactions involving compounds like (3-Bromo-2,2-dimethylpropyl)cyclopropane can lead to the formation of cyclopropane derivatives. For instance, dimethyl 2-bromo-2-methylpropylidenemalonate reacts with sodium methoxide or potassium cyanide in methanol to produce cyclopropane derivatives, indicating a substitution reaction with nucleophilic attack at the β-position of the allylic halide (Kolsaker & Storesund, 1972).
Biological Activity and Cyclopropane Derivatives
Cyclopropane derivatives, akin to (3-Bromo-2,2-dimethylpropyl)cyclopropane, have been used as leading compounds due to their biological activity. For example, cyclopropanecarboxylic acid and 2,2-dimethyl cyclopropanecarboxylic acid were utilized to synthesize N-substituted cyclopropanecarboxyl-N'-pyridin-2-yl thioureas, with some compounds exhibiting excellent herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Cyclopropane Ring Opening and Inhibitory Effects
The reactivity of cyclopropane rings, similar to those in (3-Bromo-2,2-dimethylpropyl)cyclopropane, is also a subject of interest in scientific research. For example, ring opening of cyclopropane was observed in reactions with bromine, leading to the synthesis of various esters, alcohols, and acids. Some derivatives showed effective inhibitory effects on cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes, highlighting potential therapeutic applications (Boztaş et al., 2019).
Cyclopropane Synthesis via C-H Activation
Innovative methods for cyclopropane synthesis are also explored using compounds structurally related to (3-Bromo-2,2-dimethylpropyl)cyclopropane. A novel route was described where 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines are converted into 1,3-diiodide derivatives through Pd-catalyzed sequential C-H activation, followed by radical cyclization to form cyclopropane derivatives (Giri, Wasa, Breazzano, & Yu, 2006).
properties
IUPAC Name |
(3-bromo-2,2-dimethylpropyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2,6-9)5-7-3-4-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFZPDAOUBUEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2,2-dimethylpropyl)cyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492173.png)
